1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea
説明
The compound 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea is a urea derivative featuring:
- A 1H-indol-3-yl group linked via an acetyl-amino moiety.
- A 4-(trifluoromethoxy)phenyl substituent on the urea core. This structure combines the aromatic indole system, known for its role in bioactive molecules, with a trifluoromethoxy group that enhances lipophilicity and metabolic stability.
特性
IUPAC Name |
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3/c19-18(20,21)28-13-7-5-12(6-8-13)23-17(27)25-24-16(26)9-11-10-22-15-4-2-1-3-14(11)15/h1-8,10,22H,9H2,(H,24,26)(H2,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRKPTLGOOCCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NNC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea typically involves a multi-step process. One common method includes the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency .
化学反応の分析
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea undergoes various chemical reactions, including:
Substitution: The indole nitrogen can undergo N-alkylation or N-acylation reactions with alkyl halides or acyl chlorides, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like methanol or dichloromethane, and controlled temperatures to ensure selective transformations .
科学的研究の応用
作用機序
The mechanism of action of 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain kinases involved in cell proliferation, leading to its anticancer effects . The trifluoromethoxyphenyl group enhances the compound’s binding affinity and selectivity towards its targets .
類似化合物との比較
Research Findings and Implications
Soluble Epoxide Hydrolase (sEH) Inhibition
Aspartate Aminotransferase (AAT) Inhibition
- The ethyl-linked indole-urea analogue () shows moderate AAT inhibition (IC50 = 63,000 nM).
Stability and Degradation
- highlights that the choice of sEH-binding moieties (e.g., t-TUCB vs. TPPU) influences proteolysis-targeting chimera (PROTAC) stability. The indole-acetyl group in the target compound could affect its susceptibility to enzymatic degradation compared to piperidine-based analogues.
生物活性
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea, often referred to as a phenylurea derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by an indole moiety, which is known for its diverse biological properties, and a trifluoromethoxy-substituted phenyl group, which contributes to its pharmacokinetic profile.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound largely stems from its ability to inhibit specific enzymes and modulate various biochemical pathways. Notably, it has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play critical roles in inflammation and vascular function.
1. Anti-inflammatory Effects
Research indicates that the compound exhibits significant anti-inflammatory properties. It modulates inflammatory responses by inhibiting sEH, leading to increased levels of EETs, which possess anti-inflammatory effects. In vivo studies have shown that administration of the compound reduces markers of inflammation in animal models, suggesting its potential therapeutic application in inflammatory diseases .
2. Antitumor Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown notable activity against melanoma and pancreatic cancer cells, with IC50 values indicating effective inhibition of tumor growth. The mechanism appears to involve induction of apoptosis and cell cycle arrest .
3. Neuroprotective Properties
The neuroprotective effects of this compound have also been explored. It has been shown to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative conditions such as Alzheimer's disease. Animal studies indicate improved cognitive function following treatment with the compound .
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Morisseau et al., 2013 | Identified as a potent sEH inhibitor with low nanomolar Ki (0.9 nM) | In vitro enzyme assays |
| Liu et al., 2014 | Demonstrated anti-inflammatory effects in rat models | In vivo inflammation models |
| MDPI Study, 2020 | Showed significant cytotoxicity against melanoma cells | Cell viability assays |
Pharmacokinetics
Pharmacokinetic studies have indicated that the compound has favorable absorption characteristics, with a moderate half-life and high oral bioavailability. These properties are crucial for its potential clinical applications. The metabolites identified in urine suggest metabolic stability and a predictable pharmacokinetic profile, enhancing its suitability for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
